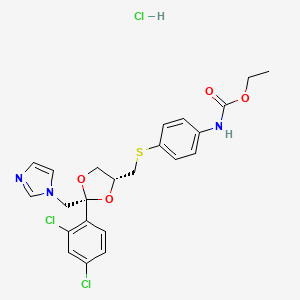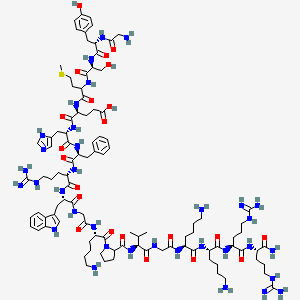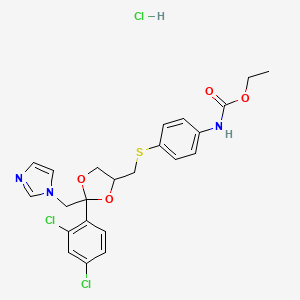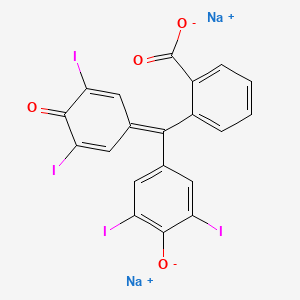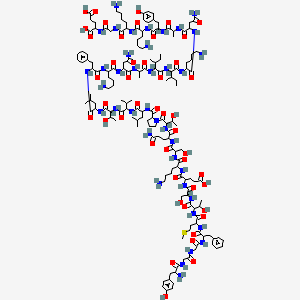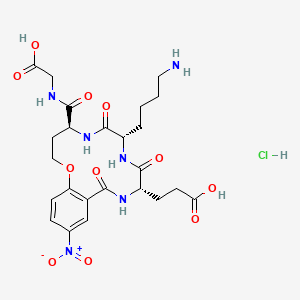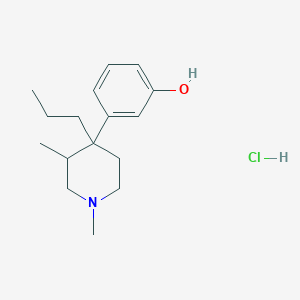
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials such as 1,3-dimethyl-4-propylpiperidine.
Substitution Reactions: The phenol group is introduced through substitution reactions, often using phenol derivatives under controlled conditions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: For controlled reaction conditions and scalability.
Purification Techniques: Such as crystallization and chromatography to obtain the pure hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The piperidine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions are common due to the activated phenol ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
Quinones: From oxidation of the phenol group.
Reduced Piperidine Derivatives: From reduction reactions.
Substituted Phenols: From electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating receptor activity and signaling pathways.
Inhibiting Enzymes: Affecting enzyme activity and metabolic processes.
Altering Cellular Functions: Through interactions with cellular components and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Such as 1,3-dimethyl-4-propylpiperidine and other substituted piperidines.
Phenol Derivatives: Compounds with similar phenol groups but different substituents on the piperidine ring.
Uniqueness
3-(1,3-Dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a phenol group makes it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C16H26ClNO |
|---|---|
Peso molecular |
283.83 g/mol |
Nombre IUPAC |
3-(1,3-dimethyl-4-propylpiperidin-4-yl)phenol;hydrochloride |
InChI |
InChI=1S/C16H25NO.ClH/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14;/h5-7,11,13,18H,4,8-10,12H2,1-3H3;1H |
Clave InChI |
GUSQVRBQQVKTMO-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


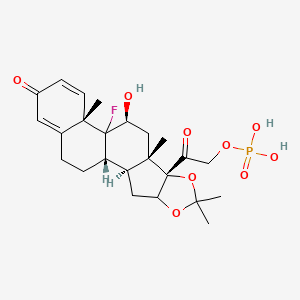
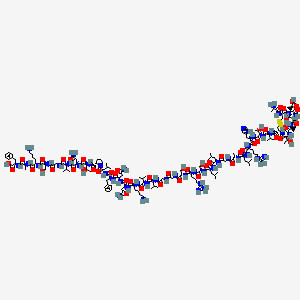
![1-(4-Hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl)-6-methylheptan-3-one](/img/structure/B10859552.png)
